molecular formula C13H13NO B1334763 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 86454-36-6

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1334763
CAS RN: 86454-36-6
M. Wt: 199.25 g/mol
InChI Key: YOPKNOWVIZVJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a significant intermediate in the synthesis of various pharmacologically active molecules. Pyrrole derivatives are known for their presence in natural products and synthetic pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves a three-step process starting from commercially available pyrrole, including acylation and two steps of nucleophilic substitution, with a total yield of 65% . Another synthesis approach for related compounds involves a four-step process to create ethyl 1,2-diaryl-3-pyrrole carboxylates, starting from 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde . Additionally, a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been reported, which involves the reaction of 2H-azirines with enamines . These methods highlight the versatility and complexity of synthesizing pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing that the molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs . This information is vital for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives can be synthesized through oxidative annulation and direct Csp3-H to C=O oxidation, as demonstrated in the preparation of these derivatives from aryl methyl ketones, arylamines, and acetoacetate esters . This method is efficient and practical, providing a scalable approach that avoids the use of stoichiometric quantities of hazardous oxidants. The aldehyde oxygen atom in the final product originates from molecular oxygen, which is an important consideration for the reaction mechanism .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde" are not detailed in the provided papers, the general properties of pyrrole derivatives can be inferred. These compounds typically exhibit moderate solubility in water and organic solvents, which can be tailored through functional group modifications. The stability and reactivity of these compounds are influenced by the substituents on the pyrrole ring, which can affect their pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrrole Derivatives: Pyrrole derivatives, including compounds structurally related to 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, are synthesized for various applications. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with enhanced aqueous solubility, serves as an important intermediate in the development of small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).

Supramolecular Chemistry

  • Single Molecule Magnets: Pyrrole-2-carbaldehyde derivatives have been used in supramolecular chemistry to synthesize high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Pharmaceutical and Medicinal Applications

  • Antimicrobial Activity: Research on chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives of pyrrole-2-carbaldehyde, has shown antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications (Hamed et al., 2020).

Natural Product Chemistry

  • Isolation from Natural Products: Pyrrole-2-carbaldehyde derivatives have been isolated from natural products, such as watermelon seeds, demonstrating the presence of these compounds in various organisms (Kikuchi et al., 2015).

Organic Synthesis

  • Building Blocks in Organic Synthesis: Pyrrole-2-carbaldehydes, including derivatives of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, are fundamental in fine organic synthesis. They serve as building blocks for various compounds like porphyrins, ligands for metal complexes, and precursors for optoelectronic materials (Schmidt et al., 2012).

Analytical Chemistry

  • Anion Binding Properties: Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, related to pyrrole-2-carbaldehyde, have been synthesized and found to have tunable anion binding properties, useful in analytical chemistry (Deliomeroglu, Lynch, & Sessler, 2014).

properties

IUPAC Name

1-(4-ethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(14)10-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKNOWVIZVJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401272
Record name 1-(4-ethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

86454-36-6
Record name 1-(4-ethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.